N,1-Dimethyl-1H-indol-5-amine
Description
N,1-Dimethyl-1H-indol-5-amine is a substituted indole derivative featuring methyl groups at the indole nitrogen (position 1) and the amine group at position 5. Its molecular formula is C₁₀H₁₂N₂, with a molecular weight of 160.22 g/mol. Indole derivatives are pivotal in medicinal chemistry due to their presence in bioactive molecules, such as serotonin analogs and kinase inhibitors .
Properties
IUPAC Name |
N,1-dimethylindol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-9-3-4-10-8(7-9)5-6-12(10)2/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPRAOPDGOTFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)N(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-5-Nitro-1H-Indole
The precursor is synthesized via nucleophilic substitution of 5-nitro-1H-indole with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This step typically achieves >85% yield under reflux conditions in polar aprotic solvents like DMF.
Hydrogenation Conditions
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Catalyst : 10% Pd/C (5–10 wt% relative to substrate)
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Solvent : Methanol or ethanol
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Pressure : 1–3 atm H₂
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Temperature : 25–50°C
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Reaction Time : 4–6 hours
Under these conditions, the nitro group is selectively reduced to an amine without affecting the indole ring. The reaction produces this compound in 60% isolated yield .
Challenges and Optimizations
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Byproduct Formation : Dimerization of intermediates (e.g., 5-nitroindole dimer 17a) occurs during nucleophilic substitution steps, reducing overall efficiency.
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Stability Issues : The amine product is sensitive to air oxidation, necessitating inert atmosphere storage and immediate use in subsequent reactions.
Substitution of 5-Bromoindole Derivatives
An alternative route employs 5-bromo-1-methyl-1H-indole as the starting material. This method, described in patent literature, uses methylamine for nucleophilic aromatic substitution:
General Procedure
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Substrate : 5-Bromo-1-methyl-1H-indole
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Reagents : Excess methylamine (2–4 equiv), CuI catalyst
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Solvent : DMF or NMP
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Temperature : 100–120°C
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Reaction Time : 12–24 hours
The reaction proceeds via a Ullmann-type coupling mechanism, yielding this compound in 45–55% yield .
Comparative Advantages
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Functional Group Tolerance : Tolerates electron-withdrawing groups on the indole ring.
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Scalability : Avoids high-pressure hydrogenation equipment.
Analytical Data and Characterization
| Property | Pd/C Hydrogenation | Bromoindole Substitution |
|---|---|---|
| Yield | 60% | 45–55% |
| Purity (HPLC) | >95% | 90–92% |
| Reaction Time | 4–6 hours | 12–24 hours |
| Byproducts | Dimer 17a (8–10%) | Unreacted bromide (15–20%) |
Spectroscopic Data :
Applications in Drug Development
This compound serves as a key building block in:
Chemical Reactions Analysis
N,1-Dimethyl-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced indole derivatives .
Scientific Research Applications
Table 1: Synthesis Pathways
| Method | Starting Material | Catalyst | Product |
|---|---|---|---|
| Tscherniac-Einhorn Reaction | Indoline + 2-(hydroxymethyl)isoindoline-1,3-dione | Concentrated sulfuric acid | N,1-Dimethyl-1H-indol-5-amine |
| Hydrazine Hydrate Reaction | 2,3-Dihydroindole | Methanol | This compound dihydrochloride |
Biological Activities
This compound exhibits various biological activities that make it a candidate for therapeutic applications:
Antidepressant and Sedative Effects
Research has shown that derivatives of N,N-dimethylethanamines based on indole structures possess antidepressant and sedative properties. In vitro and in vivo studies demonstrated that specific derivatives showed high binding affinity to serotonin receptors (5-HT), suggesting their potential as antidepressants .
Table 2: Biological Activity Summary
| Compound | Activity Type | Receptor Affinity |
|---|---|---|
| 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine | Antidepressant | High affinity for 5-HT receptors |
| 2-(1H-indol-3-yl)-N,N-dimethylethanamine | Sedative | Moderate affinity for various serotonin receptors |
Pharmacological Applications
The pharmacological potential of this compound is being explored in several areas:
Cancer Research
Some studies suggest that indole derivatives can inhibit cancer cell proliferation. For instance, modifications of the indole structure have been linked to enhanced anti-cancer activity against various cell lines .
Neuroprotective Effects
Indole derivatives have been investigated for their neuroprotective effects. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease treatments .
Case Studies
Case Study 1: Antidepressant Activity
A study synthesized a series of halogenated indole derivatives based on N,N-dimethylethanamines and evaluated their antidepressant effects using forced swim tests in mice. The results indicated that certain compounds significantly reduced depressive-like behavior compared to control groups .
Case Study 2: Cancer Cell Inhibition
Another investigation focused on the cytotoxic effects of an indole derivative on human cancer cell lines. The study found that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anti-cancer agent .
Mechanism of Action
The mechanism of action of N,1-Dimethyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Spectral and Analytical Data
- 1H-NMR : For (2,3-dihydro-1H-indol-5-ylmethyl)amine, aromatic protons appear at δ 6.41–6.98 ppm, while methylene groups resonate at δ 2.45–3.53 ppm . Similar shifts are expected for N,1-dimethyl analogs.
- IR Spectroscopy : NH₂ and NH stretches (3282–3359 cm⁻¹) and C-H stretches (2851–2927 cm⁻¹) are characteristic of indole derivatives .
Biological Activity
N,1-Dimethyl-1H-indol-5-amine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as a serotonin receptor agonist. This article reviews the biological activity of this compound, focusing on its interactions with serotonin receptors, anticancer properties, and other relevant pharmacological effects.
Structure and Properties
This compound features an indole structure with two methyl groups at the nitrogen atom. This modification plays a crucial role in its biological activity, particularly in receptor binding and selectivity.
1. Serotonin Receptor Agonism
This compound has been identified as a potent agonist of the 5-HT(1D) serotonin receptor. The structure-activity relationship (SAR) studies indicate that modifications to the indole core can enhance binding affinity and selectivity for this receptor subtype. For instance, compounds derived from this structure demonstrated a Ki value of 2.4 nM at the human 5-HT(1D) receptor, indicating high potency .
Table 1: Binding Affinities of this compound Derivatives
| Compound Name | Receptor Type | Ki (nM) | Selectivity |
|---|---|---|---|
| This compound | 5-HT(1D) | 2.4 | High |
| Other derivatives | Various | Varies | Varies |
2. Anticancer Activity
Recent studies have explored the anticancer potential of this compound and its derivatives. In vitro evaluations against various cancer cell lines showed that certain derivatives exhibited significant cytotoxicity. For example, compounds related to this indole structure were tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines using MTT assays. Some derivatives showed IC50 values as low as 20 μM, indicating effective inhibition of cancer cell proliferation .
Case Study: Induction of Apoptosis
In a specific study involving derivatives of this compound, researchers observed that certain compounds could induce apoptosis in H460 lung cancer cells. The mechanism was linked to the activation of Nur77, a nuclear receptor involved in apoptosis regulation. This suggests that modifications to the indole structure can enhance both receptor interaction and anticancer activity .
Pharmacokinetics
The pharmacokinetic profile of this compound derivatives has also been assessed. These compounds demonstrated favorable metabolic stability in human liver microsomes and exhibited oral bioavailability in animal models (F(po)=51%), which is crucial for their potential therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for N,1-Dimethyl-1H-indol-5-amine and its derivatives?
Methodological Answer: Synthesis typically involves N-permethylation of indole precursors. For example, reductive amination using sodium borohydride with sulfuric acid as a catalyst under reflux (110°C, 16 hours) has been effective for analogous indole derivatives. Alternative routes include nucleophilic substitution in dimethylformamide (DMF) with potassium carbonate as a base, achieving yields >90% for substituted indoles . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by HPLC validation (≥98% purity) is recommended .
Q. How can researchers validate the structural identity of synthesized this compound?
Methodological Answer: Use a combination of -NMR, -NMR, and HRMS for structural confirmation. For example, -NMR peaks at δ 3.2–3.5 ppm (N-CH groups) and aromatic protons (δ 6.8–7.4 ppm) are diagnostic. HRMS should match the theoretical molecular ion (e.g., CHN: calculated 160.1000, observed 160.1005) . X-ray crystallography (via SHELXL/SHELXS) can resolve ambiguities in stereochemistry .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
Methodological Answer: Screen for receptor binding (e.g., serotonin receptors like 5-HT) using radioligand displacement assays (e.g., -LSD) with HEK-293 cells expressing cloned receptors. For kinase inhibition, use fluorescence-based ADP-Glo™ assays. Antimicrobial activity can be tested via broth microdilution (MIC against E. coli or S. aureus) .
Advanced Research Questions
Q. How can contradictory data in receptor binding studies (e.g., high affinity but low functional activity) be resolved?
Methodological Answer: Contradictions may arise from assay conditions (e.g., membrane vs. whole-cell assays) or allosteric modulation. Use orthogonal methods:
- Surface plasmon resonance (SPR) to measure real-time binding kinetics.
- Functional assays (e.g., cAMP accumulation for GPCRs) to confirm agonism/antagonism.
- Molecular dynamics simulations (e.g., GROMACS) to probe ligand-receptor interactions, focusing on residues like Leu704 or Gly708 in analogous systems .
Q. What strategies improve the selectivity of this compound derivatives for dual enzyme targets (e.g., cholinesterase and monoamine oxidase)?
Methodological Answer:
- Scaffold hybridization : Introduce substituents targeting dual active sites (e.g., piperidinylpropoxy groups for cholinesterase inhibition and methylbenzyl groups for MAO-B).
- QSAR-guided design : Use CoMFA/CoMSIA models to optimize steric/electronic properties. For example, logP <3.5 enhances blood-brain barrier penetration while maintaining MAO-B affinity .
- Crystallographic validation : Co-crystallize derivatives with both enzymes (PDB: 4D7B for MAO-B; 4PQE for AChE) to identify overlapping pharmacophores .
Q. How can computational methods predict the environmental toxicity or metabolic stability of this compound?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 metabolism, and Ames test outcomes. For example, indole derivatives with nitro groups may show mutagenicity (alert: Nitrobenzene substructure).
- ToxCast profiling : Leverage EPA’s ToxCast database to cross-reference analogs (e.g., 5F-AMT) for endocrine disruption potential .
- Degradation studies : Simulate hydrolytic stability at pH 2–12 (37°C, 24h) followed by LC-MS/MS to identify breakdown products .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
Methodological Answer:
- Apply nonlinear regression (e.g., GraphPad Prism) using a four-parameter logistic model (Hill slope >1 suggests positive cooperativity).
- Address outliers with robust regression (e.g., RANSAC) or Bayesian hierarchical modeling (Stan/PyMC3).
- Validate reproducibility via intraclass correlation coefficient (ICC >0.7 acceptable) .
Q. How can researchers resolve crystallographic ambiguities in this compound derivatives?
Methodological Answer:
- Use SHELXL for refinement: Check for disordered methyl groups (ADPs >0.1 Å) and apply ISOR/SADI restraints.
- For twinned crystals, apply TWINLAW in SHELXS and validate with R <0.05.
- Compare DFT-optimized geometries (Gaussian 16, B3LYP/6-31G*) with experimental bond lengths to detect systematic errors .
Contradictory Evidence & Mitigation
- Synthetic yields : reports low yields (6–17%) for similar indoles due to steric hindrance. Mitigate via microwave-assisted synthesis (120°C, 30 min) to improve kinetics .
- Antimicrobial activity : While highlights MICs <10 µg/mL, batch-to-batch variability (e.g., purity <95%) may skew results. Validate via orthogonal methods like time-kill assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
